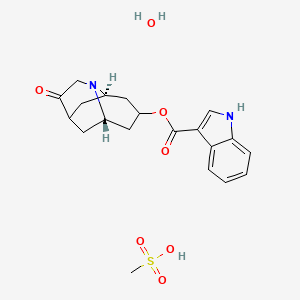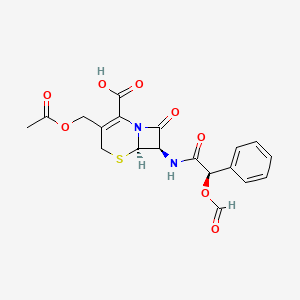
4-(Benzyloxy)-2-chloropyrimidin-5-ol
Overview
Description
4-(Benzyloxy)-2-chloropyrimidin-5-ol, also known as BOCPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a pyrimidine derivative with a chlorine atom and a benzyl ether group attached to the pyrimidine ring.
Scientific Research Applications
Synthesis and Biological Evaluation :
- Nimbalkar et al. (2018) demonstrated the ultrasound-assisted synthesis of derivatives of 4-(benzyloxy)-2-chloropyrimidin-5-ol for potential anti-tubercular applications. The compounds showed promising activity against Mycobacterium tuberculosis, with non-cytotoxic nature against HeLa cell lines (Nimbalkar et al., 2018).
Chemical Modification and Applications :
- A study by Steinlin and Vasella (2009) discussed the acylation of 2-amino-4-(benzyloxy)-6-(methylamino)-5-nitrosopyrimidine, which led to the development of various derivatives with potential biological applications (Steinlin & Vasella, 2009).
- Research by Ranganatha et al. (2018) focused on synthesizing novel derivatives of 5-bromo-2-chloropyrimidin-4-amine, closely related to this compound, for potential antimicrobial applications (Ranganatha et al., 2018).
Drug Design and Inhibitor Studies :
- Gangjee et al. (2008) designed and synthesized derivatives of this compound as dual inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential use in drug discovery (Gangjee et al., 2008).
Fluorescent Labelling and DNA Sequencing :
- The synthesis of a fluorescein derivative for fluorescent labelling of oligonucleotides, which may use this compound or its derivatives, was discussed by Holletz et al. (1993), demonstrating applications in DNA sequencing (Holletz et al., 1993).
Aldose Reductase Inhibitors and Antioxidant Activity :
- La Motta et al. (2007) explored pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors with antioxidant properties, which could be relevant for compounds like this compound (La Motta et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to be involved in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Benzylic compounds are known to show enhanced reactivity due to the adjacent aromatic ring . This reactivity is often exploited in various chemical reactions, including nucleophilic substitutions and free radical reactions .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical pathways, including oxidative degradation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Result of Action
Benzylic compounds are known to undergo various chemical reactions, including oxidation and reduction , which can result in significant changes at the molecular level.
Action Environment
The action of 4-(Benzyloxy)-2-chloropyrimidin-5-ol, like many other chemical compounds, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, is known to be influenced by the reaction conditions . The reaction is noted for its mild and functional group tolerant conditions .
Properties
IUPAC Name |
2-chloro-4-phenylmethoxypyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-11-13-6-9(15)10(14-11)16-7-8-4-2-1-3-5-8/h1-6,15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJRKXXIIWYWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654745 | |
| Record name | 4-(Benzyloxy)-2-chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-28-3 | |
| Record name | 4-(Benzyloxy)-2-chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3030192.png)




![4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3030198.png)
![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)



![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)

![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)
